molecular formula C11H11N3O2S B8333708 N-acetyl-N-(5-amino-benzo[d]isothiazol-3-yl)-acetamide

N-acetyl-N-(5-amino-benzo[d]isothiazol-3-yl)-acetamide

Cat. No.: B8333708
M. Wt: 249.29 g/mol
InChI Key: QNCYJBXITNKHKI-UHFFFAOYSA-N
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Description

N-acetyl-N-(5-amino-benzo[d]isothiazol-3-yl)-acetamide is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-acetyl-N-(5-amino-1,2-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C11H11N3O2S/c1-6(15)14(7(2)16)11-9-5-8(12)3-4-10(9)17-13-11/h3-5H,12H2,1-2H3

InChI Key

QNCYJBXITNKHKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NSC2=C1C=C(C=C2)N)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of N-acetyl-N-(5-nitro-benzo[d]isothiazol-3-yl)-acetamide (1.133 g, 4.06 mmol) in a 1:1 acetic acid:ethyl acetate solution (70 mL) at 50° C. was added iron powder (680 mg, 12.2 mmol). The resulting mixture was stirred at 50° C. for 5 h, then cooled, poured into saturated sodium bicarbonate and extracted into ethyl acetate. The organic layers were combined, washed with water and then brine, dried (MgSO4), filtered, and evaporated. The residue was purified using flash chromatography on silica to afford the desired amine as an orange solid (383 mg, 38%), single spot at Rf 0.30 (1:1 dichloromethane:ethyl acetate). mp 213.0-214.2° C. 1H NMR (CDCl3): δ 8.56 (1H, d, J=9.2 Hz), 7.48 (d, J=2.7 Hz), 7.14 (1H, dd, J=9.2, 2.7 Hz), 2.62 (3H, s), 2.56 (3H, s).
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1.133 g
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680 mg
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70 mL
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Yield
38%

Synthesis routes and methods II

Procedure details

N-acetyl-N-(5-nitro-benzo[d]isothiazol-3-yl)-acetamide (KRB01049): To a solution of 3-amino-5-nitrobenzisothiazole (1.00 g, 5.12 mmol) in DMF (20 mL) was added acetic anhydride (1 mL) and triethylamine (1 mL) and the resulting solution was stirred for 4 h. The yellow precipitate was filtered, washed quickly with cold ethyl acetate, and dried in vacuo (1.139 g, 80%). 1H NMR (CDCl3): δ 9.20 (1H, d, J=2.5 Hz), 8.87 (1H, d, J=9.4 Hz), 8.55 (1H, dd, J=9.4, 2.5 Hz), 2.69 (3H, s), 2.63 (3H, s).
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1 g
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1 mL
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1 mL
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20 mL
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